molecular formula C23H22N2O4 B11598187 2-{1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione

2-{1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione

Cat. No.: B11598187
M. Wt: 390.4 g/mol
InChI Key: UIZLFHHDFWAQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a piperazine ring, and an indene-dione core. These structural features contribute to its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-(3’,4’-methylenedioxybenzyl)piperazine with 2-chloropyrimidine in the presence of anhydrous potassium carbonate and xylene as a solvent. The reaction mixture is heated to boiling point (130°C) for several hours, followed by extraction and purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality final products.

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzodioxole moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-{1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets, such as dopamine receptors. It acts as a dopamine receptor agonist, stimulating the D2 and D3 receptors in the brain, which can lead to improved motor function and cognitive abilities. This compound also exhibits α2-adrenergic antagonist properties, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

    Piribedil: Another dopamine receptor agonist with a similar structure, used in the treatment of Parkinson’s disease.

    Quinpirole: A selective D2 and D3 receptor agonist, often used in research to study dopamine-related behaviors.

    Ropinirole: A non-ergoline dopamine agonist, used in the treatment of Parkinson’s disease and restless legs syndrome.

Uniqueness

2-{1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione is unique due to its combination of a benzodioxole moiety, a piperazine ring, and an indene-dione core. This structural arrangement provides a distinct pharmacological profile, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

2-[1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethylidene]indene-1,3-dione

InChI

InChI=1S/C23H22N2O4/c1-15(21-22(26)17-4-2-3-5-18(17)23(21)27)25-10-8-24(9-11-25)13-16-6-7-19-20(12-16)29-14-28-19/h2-7,12H,8-11,13-14H2,1H3

InChI Key

UIZLFHHDFWAQMW-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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